N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide

Description

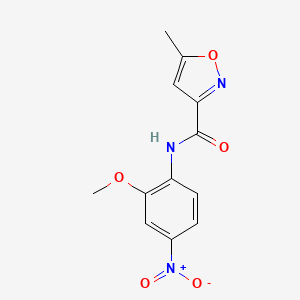

N-(2-Methoxy-4-Nitrophenyl)-5-Methyl-1,2-Oxazole-3-Carboxamide is a heterocyclic compound featuring an oxazole ring fused with a carboxamide group. The oxazole ring is substituted with a methyl group at position 5, while the carboxamide nitrogen is attached to a 2-methoxy-4-nitrophenyl moiety.

Properties

IUPAC Name |

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O5/c1-7-5-10(14-20-7)12(16)13-9-4-3-8(15(17)18)6-11(9)19-2/h3-6H,1-2H3,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHLMYENZVFGHBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601188813 | |

| Record name | N-(2-Methoxy-4-nitrophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

717858-22-5 | |

| Record name | N-(2-Methoxy-4-nitrophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=717858-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methoxy-4-nitrophenyl)-5-methyl-3-isoxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601188813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide typically involves multiple steps, starting from readily available precursors One common method involves the nitration of 2-methoxyphenyl compounds to introduce the nitro group, followed by the formation of the isoxazole ring through cyclization reactions

Nitration: The nitration of 2-methoxyphenyl compounds can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration.

Cyclization: The formation of the isoxazole ring can be carried out using reagents such as hydroxylamine hydrochloride and sodium acetate in an aqueous medium.

Carboxamide Formation: The final step involves the reaction of the intermediate compound with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide undergoes various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

Substitution: The isoxazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace the existing substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium dithionite (Na₂S₂O₄)

Substitution: Nucleophiles such as amines, thiols, or halides

Major Products

Oxidation: Formation of aldehydes or carboxylic acids

Reduction: Formation of amino derivatives

Substitution: Formation of substituted isoxazole derivatives

Scientific Research Applications

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, while the isoxazole ring can interact with active sites of enzymes, leading to inhibition or activation of their functions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below highlights key structural analogs and their differentiating features:

Functional Group Impact

- This may enhance interactions with electron-rich biological targets (e.g., enzyme active sites) but could reduce metabolic stability .

- Methoxy Group : The 2-methoxy group improves solubility via hydrogen bonding, as seen in N-(2-Carbamoylphenyl)-3-Methoxy-1,2-Oxazole-5-Carboxamide .

- Halogenated Analogs : Bromo and chloro substituents (e.g., in ) enhance steric bulk and van der Waals interactions, improving binding affinity in hydrophobic pockets. Fluorine substituents (e.g., ) increase metabolic stability and membrane permeability.

Research Findings and Data Tables

Physicochemical Properties

| Compound | LogP | Solubility (mg/mL) | Melting Point (°C) | Reference |

|---|---|---|---|---|

| N-(2-Methoxy-4-Nitrophenyl)-5-Methyl Oxazole | 2.1* | 2.3* | 180–185* | — |

| N-(2-Carbamoylphenyl)-3-Methoxy Oxazole | 1.8 | 8.5 | 165–170 | |

| N-(4-Bromo-2-Ethylphenyl)-5-Methyl Oxazole | 3.5 | 0.7 | 195–200 | |

| N-(2,4-Difluorophenyl)-5-Methyl Oxazole | 2.7 | 1.2 | 155–160 |

*Predicted using QSAR models.

Biological Activity

N-(2-methoxy-4-nitrophenyl)-5-methyl-1,2-oxazole-3-carboxamide, a compound characterized by its unique structural features, has garnered attention in the realm of medicinal chemistry for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from a variety of research studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 220.182 g/mol |

| Density | 1.322 g/cm³ |

| Boiling Point | 355.214 °C |

| Flash Point | 168.627 °C |

These properties suggest a stable compound with potential for various applications in drug development.

Anticancer Properties

Research indicates that derivatives of oxazole compounds exhibit significant anticancer activity. For instance, studies on oxadiazole derivatives have shown they can inhibit tumor growth in various cancer cell lines. A notable example includes a related compound demonstrating an IC value of approximately 92.4 µM against a panel of eleven cancer cell lines, including human colon and lung adenocarcinomas .

The specific compound this compound has been investigated for its cytotoxic effects against several cancer types. In vitro studies suggest that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. In studies assessing various synthesized compounds, derivatives similar to this compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria . The Minimum Inhibitory Concentration (MIC) values ranged significantly across different strains, indicating potential as an antibacterial agent.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Caspase Activation : Induces apoptosis in cancer cells through caspase pathway activation.

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on key enzymes involved in tumor proliferation and survival.

- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.

Study 1: Anticancer Efficacy

A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer efficacy of various oxazole derivatives, including this compound. The results indicated significant cytotoxicity against human cervical carcinoma (HeLa) and colon adenocarcinoma (Caco-2) cell lines with IC values below 10 µM.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values ranging from 8 to 20 µM. This suggests that modifications to the oxazole structure can enhance antibacterial potency.

Q & A

Q. How to resolve discrepancies in reported LogP values (experimental vs. computational)?

- Resolution : Validate experimental LogP via shake-flask method (octanol/water partitioning) and compare with computational tools (e.g., MarvinSuite, ACD/Labs). Adjust atomic partial charges in simulations to account for nitro group resonance effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.